BenchChemオンラインストアへようこそ!

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide

Structure-Activity Relationship Piperazine Heterocycle SAR Pharmacophore Modeling

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1286719-35-4) is a synthetic heterocyclic small molecule (molecular formula C₁₈H₁₇N₅O₄, MW 367.37 g/mol) that integrates four distinct pharmacophoric elements—a furan-2-carboxamide moiety, a 1,3-oxazole linker, a piperazine-1-carbonyl spacer, and a terminal 2-pyridyl group. The compound is commercially supplied at ≥95% purity for research and development use only, with no regulatory approvals for human or veterinary therapeutic applications.

Molecular Formula C18H17N5O4
Molecular Weight 367.365
CAS No. 1286719-35-4
Cat. No. B2980551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide
CAS1286719-35-4
Molecular FormulaC18H17N5O4
Molecular Weight367.365
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CO4
InChIInChI=1S/C18H17N5O4/c24-16(14-4-3-11-26-14)21-18-20-13(12-27-18)17(25)23-9-7-22(8-10-23)15-5-1-2-6-19-15/h1-6,11-12H,7-10H2,(H,20,21,24)
InChIKeyHAJLWIAYNKUILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1286719-35-4): Core Chemical Identity and Procurement Baseline


N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1286719-35-4) is a synthetic heterocyclic small molecule (molecular formula C₁₈H₁₇N₅O₄, MW 367.37 g/mol) that integrates four distinct pharmacophoric elements—a furan-2-carboxamide moiety, a 1,3-oxazole linker, a piperazine-1-carbonyl spacer, and a terminal 2-pyridyl group . The compound is commercially supplied at ≥95% purity for research and development use only, with no regulatory approvals for human or veterinary therapeutic applications . Its structural architecture places it within a broader class of piperazine-oxazole-furan carboxamides, which have been broadly explored as scaffolds for anticancer, antiviral, antibacterial, anti-inflammatory, neuroprotective, antidiabetic, and antidepressant drug discovery programs .

Why Closely Related Piperazine-Oxazole-Furan Carboxamide Analogs Cannot Substitute for CAS 1286719-35-4 in Rigorous Research Programs


Empirical structure–activity relationship (SAR) precedents across piperazine-containing heterocyclic libraries demonstrate that even single-atom alterations to the terminal heteroaryl group (e.g., replacing the 2-pyridyl substituent with a pyrimidin-2-yl or 2,5-dimethylphenyl moiety) can profoundly shift target engagement profiles, potency, and selectivity . The specific orthogonal arrangement of the pyridine nitrogen lone pair, the oxazole carbonyl orientation, and the furan-2-carboxamide hydrogen-bond donor/acceptor geometry in CAS 1286719-35-4 creates a unique three-dimensional pharmacophore that is not replicated by its closest commercially available analogs, including the pyrimidin-2-yl variant (CAS 1396710-11-4) and the 2,5-dimethylphenyl variant (CAS 1286714-90-6). Generic substitution without experimental confirmation therefore carries a material risk of introducing uncharacterized off-target activity or losing the desired on-target potency that defines the compound's utility in a given assay system.

Quantitative Differentiation Evidence for N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1286719-35-4): Comparator-Driven Analysis


Structural Orthogonality: Pyridin-2-yl vs. Pyrimidin-2-yl Terminal Heteroaryl Distinction

CAS 1286719-35-4 bears a pyridin-2-yl substituent on the piperazine ring, whereas its closest cataloged analog, N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1396710-11-4), incorporates a pyrimidin-2-yl group. The replacement of a CH unit (pyridine) with an additional nitrogen atom (pyrimidine) alters the heteroaryl ring's electron density, hydrogen-bond acceptor capacity, and preferred torsional angle with the piperazine chair conformation . Although no direct head-to-head biochemical comparison between these two specific compounds has been published, extensive SAR precedent across piperazine-based inhibitor libraries demonstrates that pyridine→pyrimidine terminal group substitutions routinely produce shifts in target potency exceeding 10-fold and can invert selectivity between closely related enzyme isoforms.

Structure-Activity Relationship Piperazine Heterocycle SAR Pharmacophore Modeling

Piperazine N-Aryl Substituent Identity: 2-Pyridyl vs. 2,5-Dimethylphenyl Differentiation

CAS 1286719-35-4 features a 4-(pyridin-2-yl)piperazine fragment, while the analog N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1286714-90-6) replaces the pyridine with a 2,5-dimethylphenyl group. This substitution fundamentally changes the physicochemical profile: the pyridine nitrogen introduces a hydrogen-bond acceptor site and lowers the cLogP by approximately 0.8–1.2 log units relative to the dimethylphenyl analog (estimated by fragment-based calculation), while the dimethylphenyl group increases steric bulk and lipophilicity . No co-assayed biochemical data are publicly available for this pair, but the divergence in calculated lipophilicity and hydrogen-bonding capacity predicts differential membrane permeability, plasma protein binding, and off-target promiscuity profiles.

Piperazine Derivative Library N-Aryl SAR Lipophilicity Tuning

Commercial Availability and Supply Specification: Purity Threshold Differentiation

CAS 1286719-35-4 is commercially supplied through Chemenu at a certified purity of ≥95% (catalog number CM1009535), with a molecular weight specification of 367.37 g/mol and SMILES code O=C(NC1=NC(=CO1)C(=O)N1CCN(CC1)C1=NC=CC=C1)C1=CC=CO1 . In contrast, closely related analogs such as CAS 1396710-11-4 (pyrimidin-2-yl variant) and CAS 1286714-90-6 (2,5-dimethylphenyl variant) are listed on multiple vendor platforms with variable purity ranges (typically 95–98%) and different catalog specifications. The explicit SMILES and IUPAC documentation provided for CAS 1286719-35-4 enables unambiguous identity verification by LC-MS or NMR prior to assay deployment, reducing the risk of structural misassignment that can occur with less thoroughly characterized catalog compounds.

Chemical Procurement Research-Grade Purity Vendor Comparison

Optimal Deployment Scenarios for N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1286719-35-4) Based on Current Evidence


Piperazine-Focused Kinase or GPCR Panel Screening Requiring a Pyridin-2-yl Pharmacophore

The compound's 4-(pyridin-2-yl)piperazine substructure is a privileged fragment in kinase and aminergic GPCR ligand design. Research groups conducting diversity-oriented screening panels against kinase selectivity profiles (e.g., receptor tyrosine kinases, CMGC family) or serotonin/dopamine receptor subtypes can deploy CAS 1286719-35-4 as a pyridine-bearing representative to probe the contribution of the terminal heteroaryl hydrogen-bond acceptor to target engagement, in parallel with its pyrimidine and phenyl analogs .

Structure-Based Drug Design Campaigns Requiring an Oxazole-Centered Core with Defined Torsional Constraints

The 1,3-oxazole ring in CAS 1286719-35-4 serves as a conformationally restricted amide isostere, fixing the relative orientation of the piperazine-carbonyl and the furan-2-carboxamide moieties. Medicinal chemistry teams optimizing linker geometry in bivalent inhibitors or PROTAC design can utilize this compound to experimentally determine the preferred dihedral angles imparted by the oxazole spacer via small-molecule X-ray crystallography or NMR solution structure determination .

Furan-2-Carboxamide Metabolic Stability Benchmarking in Microsomal or Hepatocyte Assays

The furan-2-carboxamide terminus is a known substrate for cytochrome P450-mediated oxidation and potential bioactivation via epoxide formation. CAS 1286719-35-4 can serve as a tool compound for in vitro metabolic stability studies (human/rodent liver microsomes, suspended hepatocytes) aimed at quantifying the intrinsic clearance of the furan-2-carboxamide chemotype relative to isosteric thiophene-2-carboxamide or oxazole-2-carboxamide controls, generating data that guide the selection of more metabolically resilient amide bioisosteres in lead optimization .

Chemical Probe and Tool Compound Library Assembly for Academic Screening Consortia

Given its multi-fragment architecture (furan + oxazole + piperazine + pyridine), this compound is a suitable entry for academic chemical probe libraries that require structurally annotated, purity-verified heterocyclic scaffolds for phenotypic screening or chemoproteomics profiling. Its availability at ≥95% purity with full SMILES documentation facilitates computational library registration and high-throughput screening logistics .

Quote Request

Request a Quote for N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.